B1151249 Apelin-36 (human) CAS No. 252642-12-9

Apelin-36 (human)

Cat. No.: B1151249
CAS No.: 252642-12-9
M. Wt: 4195.9
Attention: For research use only. Not for human or veterinary use.
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Description

Apelin-36 is a peptide that acts as an endogenous agonist for the apelin receptor (APJ). Apelin-36 is involved in various physiological processes, including cardiovascular function, fluid homeostasis, and feeding .

Mechanism of Action

Target of Action

Apelin-36 (human) is an endogenous ligand for the G-protein-coupled receptor APJ . The APJ receptor is a major component of the apelinergic system and is involved in a range of physiological and pathological functions, including fluid homeostasis, anxiety, depression, as well as cardiovascular and metabolic disorders .

Mode of Action

Apelin-36 shows high affinity to human APJ receptors expressed in HEK 293 cells . It binds to APJ and forms an APJ/apelin-36 complex . This interaction leads to the activation of the APJ receptor, which in turn triggers a series of intracellular events.

Biochemical Pathways

The apelinergic system, which includes Apelin-36, modulates cell apoptosis by activating various signaling pathways. These include the phosphoinositide 3-kinase (PI3K), extracellular signal-regulated protein kinase (ERK1/2), protein kinase B (AKT), 5’AMP-activated protein kinase (AMPK), and protein kinase A (PKA) . In particular, Apelin-36 has been found to activate the PI3K/Akt signaling pathways .

Pharmacokinetics

It is known that apelin-36 shows high affinity to human apj receptors . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Apelin-36 and their impact on its bioavailability.

Result of Action

The activation of the APJ receptor by Apelin-36 leads to a series of intracellular events that can have various effects at the molecular and cellular level. For example, it has been found to inhibit the entry of some HIV-1 and HIV-2 into the NP2/CD4 cells expressing APJ . Additionally, it has been found to protect neurons by inhibiting apoptosis .

Action Environment

The action of Apelin-36 can be influenced by various environmental factors. For instance, the distribution of the four main active forms of Apelin, including Apelin-36, differs between tissues This suggests that the tissue environment can influence the action, efficacy, and stability of Apelin-36

Biochemical Analysis

Biochemical Properties

Apelin-36 (human) interacts with the APJ receptor, a seven-transmembrane G protein-coupled receptor. This interaction is essential for the peptide’s biological activity. Apelin-36 (human) binds to the APJ receptor with high affinity, leading to the activation of various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K), extracellular signal-regulated protein kinase (ERK1/2), protein kinase B (AKT), and 5’AMP-activated protein kinase (AMPK) pathways . These interactions are crucial for the peptide’s role in regulating cardiovascular functions and metabolic processes.

Cellular Effects

Apelin-36 (human) exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, apelin-36 (human) has been shown to protect against cell apoptosis and promote cell survival in ischemic conditions by activating the PI3K/AKT pathway . Additionally, it enhances angiogenesis and improves myocardial metabolic state, thereby reducing the formation of reactive oxygen species and lipid peroxidation products .

Molecular Mechanism

The molecular mechanism of apelin-36 (human) involves its binding to the APJ receptor, leading to receptor activation and subsequent intracellular signaling. This activation triggers a cascade of events, including the phosphorylation of PI3K, ERK1/2, and AKT, which are critical for the peptide’s protective effects against ischemic injury . Apelin-36 (human) also inhibits apoptosis and ferroptosis, activates autophagy in cardiomyocytes, and modulates gene expression to enhance cell survival and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of apelin-36 (human) have been observed to change over time. The peptide’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that apelin-36 (human) can maintain its biological activity for a significant period, providing sustained protection against ischemic injury and promoting recovery . Its degradation over time can lead to a reduction in its efficacy, necessitating repeated administration in experimental settings .

Dosage Effects in Animal Models

The effects of apelin-36 (human) vary with different dosages in animal models. At lower doses, apelin-36 (human) has been shown to exert cardioprotective effects, including reducing myocardial infarct size and improving cardiac function . At higher doses, the peptide may cause adverse effects, such as hypotension and bradycardia, due to its potent vasodilatory properties . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of apelin-36 (human) while minimizing potential side effects.

Metabolic Pathways

Apelin-36 (human) is involved in several metabolic pathways, primarily through its interaction with the APJ receptor. The activation of the APJ receptor by apelin-36 (human) regulates key signaling pathways, including the AMPK/PI3K/AKT/mTOR and RAF/ERK1/2 pathways . These pathways play vital roles in energy metabolism, fluid homeostasis, and cardiovascular regulation. Additionally, apelin-36 (human) influences metabolic flux and metabolite levels, contributing to its overall metabolic effects .

Transport and Distribution

Apelin-36 (human) is transported and distributed within cells and tissues through its interaction with the APJ receptor. The peptide is widely expressed in various tissues, including the cardiovascular system, central nervous system, and adipose tissue . Its distribution is facilitated by binding to transporters and binding proteins, which help localize and accumulate the peptide in specific tissues . This targeted distribution is crucial for the peptide’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of apelin-36 (human) is primarily extracellular, as it is secreted and interacts with cell surface receptors . Upon binding to the APJ receptor, apelin-36 (human) can influence intracellular signaling pathways and modulate cellular functions. The peptide’s activity and function are directed by targeting signals and post-translational modifications that ensure its proper localization and interaction with the APJ receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of apelin-36 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each addition involving deprotection and coupling steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of apelin-36 typically employs automated peptide synthesizers to scale up the SPPS process. The use of advanced purification techniques, such as preparative HPLC, ensures high purity of the final product. The peptide is then lyophilized for storage and distribution .

Chemical Reactions Analysis

Types of Reactions: Apelin-36 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-1-[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C184H297N69O43S/c1-98(2)80-106(187)147(266)247-146(100(5)6)172(291)239-120(58-61-138(190)258)174(293)252-77-32-53-133(252)169(288)235-109(42-20-65-209-177(192)193)148(267)220-91-142(262)226-128(95-254)164(283)232-115(47-25-70-214-182(202)203)157(276)243-126(86-139(191)259)151(270)222-93-143(263)248-73-28-50-130(248)166(285)223-94-145(265)250-75-30-52-132(250)168(287)244-124(84-103-87-217-107-39-15-14-38-105(103)107)162(281)233-117(56-59-136(188)256)150(269)219-89-140(260)218-90-141(261)225-110(43-21-66-210-178(194)195)152(271)229-112(44-22-67-211-179(196)197)153(272)228-111(41-17-19-64-186)156(275)241-123(82-101-34-10-8-11-35-101)161(280)231-114(46-24-69-213-181(200)201)154(273)230-113(45-23-68-212-180(198)199)155(274)234-118(57-60-137(189)257)159(278)237-119(49-27-72-216-184(206)207)173(292)251-76-31-54-134(251)170(289)236-116(48-26-71-215-183(204)205)158(277)240-122(81-99(3)4)160(279)246-129(96-255)165(284)242-125(85-104-88-208-97-224-104)163(282)227-108(40-16-18-63-185)149(268)221-92-144(264)249-74-29-51-131(249)167(286)238-121(62-79-297-7)175(294)253-78-33-55-135(253)171(290)245-127(176(295)296)83-102-36-12-9-13-37-102/h8-15,34-39,87-88,97-100,106,108-135,146,217,254-255H,16-33,40-86,89-96,185-187H2,1-7H3,(H2,188,256)(H2,189,257)(H2,190,258)(H2,191,259)(H,208,224)(H,218,260)(H,219,269)(H,220,267)(H,221,268)(H,222,270)(H,223,285)(H,225,261)(H,226,262)(H,227,282)(H,228,272)(H,229,271)(H,230,273)(H,231,280)(H,232,283)(H,233,281)(H,234,274)(H,235,288)(H,236,289)(H,237,278)(H,238,286)(H,239,291)(H,240,277)(H,241,275)(H,242,284)(H,243,276)(H,244,287)(H,245,290)(H,246,279)(H,247,266)(H,295,296)(H4,192,193,209)(H4,194,195,210)(H4,196,197,211)(H4,198,199,212)(H4,200,201,213)(H4,202,203,214)(H4,204,205,215)(H4,206,207,216)/t106-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,146-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSHPNNQNFBJMK-ZWVJBCNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC8=CN=CN8)C(=O)NC(CCCCN)C(=O)NCC(=O)N9CCCC9C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC8=CN=CN8)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N9CCC[C@H]9C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C184H297N69O43S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4196 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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